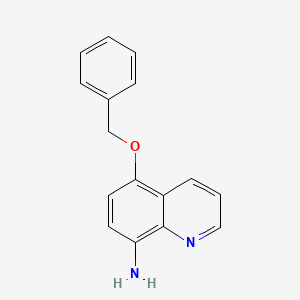

5-(Benzyloxy)quinolin-8-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

5-phenylmethoxyquinolin-8-amine |

InChI |

InChI=1S/C16H14N2O/c17-14-8-9-15(13-7-4-10-18-16(13)14)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |

InChI Key |

XXCSLYAIDGQATL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CC=NC3=C(C=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Benzyloxy Quinolin 8 Amine and Relevant Precursors

Foundational Approaches to Quinoline (B57606) Core Assembly

The quinoline scaffold is a key structural motif in numerous natural products and pharmaceutical agents. mdpi.com Its synthesis has been a subject of extensive research, leading to the development of several powerful cyclization strategies.

The formation of the quinoline ring system is typically achieved through cyclization reactions that construct the pyridinone ring onto a pre-existing benzene ring. Several classic named reactions are instrumental in this regard.

Skraup Synthesis : This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid (as a dehydrating agent and catalyst), and an oxidizing agent (such as the nitrobenzene corresponding to the aniline used). iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org Modifications to the classical Skraup reaction, such as using microwave assistance, can significantly reduce reaction times and improve yields. For instance, using 3-aminophenol derivatives as precursors can lead to the formation of 5-hydroxyquinolines, which are key intermediates for 5-(benzyloxy)quinolin-8-amine.

Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis and is more versatile. It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. nih.gov This method allows for the synthesis of a wider range of substituted quinolines.

Combes Synthesis : The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst like sulfuric acid or polyphosphoric acid to form a 2,4-disubstituted quinoline. iipseries.org The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration. iipseries.org

Friedländer Synthesis : This method provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., ketones, esters). rsc.orgyoutube.com The reaction can be catalyzed by either acids or bases and is known for its high regioselectivity, as the substitution pattern of the final product is directly determined by the starting materials. youtube.com

Modern approaches to quinoline synthesis also include transition-metal-catalyzed methods, such as palladium- or cobalt-catalyzed annulation reactions, which offer mild conditions and broad functional group tolerance. organic-chemistry.orgmdpi.com Electrophilic cyclization of N-(2-alkynyl)anilines also provides a versatile route to substituted quinolines. nih.gov

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh conditions, forms quinoline from aniline. iipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | More versatile than Skraup, allows for more varied substitution. nih.gov |

| Combes Synthesis | Aniline, β-Diketone, Acid | Yields 2,4-disubstituted quinolines. iipseries.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Carbonyl | High regioselectivity, mild conditions. rsc.orgyoutube.com |

| Modern Methods | Various (e.g., o-iodoanilines, alkynes) | Transition-metal catalyzed, mild conditions, good functional group tolerance. organic-chemistry.org |

Achieving the desired substitution pattern on the quinoline ring is crucial. Regioselectivity can be controlled either by using appropriately substituted precursors in the primary cyclization reaction or by direct functionalization of the pre-formed quinoline core. Direct C-H bond functionalization has emerged as a powerful strategy for introducing substituents at specific positions, offering an atom- and step-economical approach. mdpi.comrsc.org

Transition metal catalysis plays a pivotal role in directing the functionalization to nearly all positions of the quinoline ring. mdpi.com For instance, the C8 position can be selectively functionalized through directed C-H activation, often using a directing group on the nitrogen atom (e.g., N-oxide). rsc.org Rhodium(III) and Ruthenium(II) catalysts have been effectively used for C-8 arylation of quinoline-N-oxides. rsc.org Similarly, the C2 position can be selectively alkylated or arylated using various catalytic systems. nih.gov

Magnesiation, using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), combined with Br/Mg exchange reactions, allows for a versatile and regioselective functionalization sequence at positions C2, C3, and C4 of the quinoline ring. acs.org The choice of reagents and reaction conditions is critical for controlling the site of substitution, as electrophilic substitution on the quinoline ring preferentially occurs on the benzene ring due to the electron-withdrawing nature of the pyridine ring. smolecule.com

Methods for Introducing and Modifying the Benzyloxy Moiety at Position 5

The benzyloxy group at the C5 position is a key feature of the target molecule. Its introduction is typically achieved after the formation of the quinoline core, often starting from a 5-hydroxyquinoline intermediate.

Benzylation of a hydroxyl group on the quinoline ring is a common etherification reaction. The Williamson ether synthesis is a classical method, involving the deprotonation of the 5-hydroxyquinoline with a base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) bromide or benzyl chloride.

Modern catalytic methods have also been developed for benzylation. Palladium-catalyzed O-benzylation of ambident 2-quinolinone nucleophiles has been shown to be highly chemoselective, providing good yields and high O:N selectivities. nih.gov While this example is for a quinolinone, the principles can be relevant for other hydroxylated quinolines. Another approach involves a cross-dehydrogenative coupling (CDC) of heterocyclic N-oxides with toluene (B28343) derivatives, offering a metal-free alternative to prepare benzylated heterocycles. rsc.org

Alternatively, the benzyloxy group can be introduced via nucleophilic aromatic substitution if a suitable leaving group, such as a halogen, is present at the C5 position. For example, 5-chloroquinolin-8-amine can react with benzyl alcohol in the presence of a base to yield the desired 5-(benzyloxy) derivative. smolecule.com

| Method | Reactants | Conditions | Key Features |

| Williamson Ether Synthesis | 5-Hydroxyquinoline, Benzyl Halide, Base | Standard organic synthesis conditions | Classical, reliable method. |

| Nucleophilic Aromatic Substitution | 5-Chloroquinoline, Benzyl Alcohol, Base | Heat (e.g., 75°C) | Requires an activated quinoline ring with a good leaving group. smolecule.com |

| Palladium-Catalyzed Benzylation | Quinolinone, Benzyl Bromide, Pd-catalyst | Catalytic conditions | High chemoselectivity for O-benzylation. nih.gov |

| Cross-Dehydrogenative Coupling | Quinoline N-oxide, Toluene derivative | Metal-free | Alternative route to benzylated heterocycles. rsc.org |

In complex syntheses, the benzyloxy group can also serve as a protecting group for a hydroxyl functionality. researchgate.net Protecting groups are used to temporarily block a reactive site in a molecule to prevent it from interfering with reactions occurring elsewhere in the molecule. The benzyl group is a common choice for protecting alcohols due to its stability under a wide range of reaction conditions (e.g., acidic, basic, and some reducing/oxidizing conditions). commonorganicchemistry.com

The benzyl ether can be readily introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base. commonorganicchemistry.com Its primary advantage is its facile removal by catalytic hydrogenolysis (e.g., using H2 gas and a palladium on carbon catalyst, Pd/C), which cleaves the benzyl C-O bond to regenerate the hydroxyl group and produce toluene as a byproduct. commonorganicchemistry.comresearchgate.net This deprotection method is generally mild and does not affect many other functional groups. However, care must be taken as the quinoline ring itself can sometimes be reduced under these conditions. researchgate.net

Methods for Incorporating and Modifying the Amine Moiety at Position 8

The final key step is the introduction of the amine group at the C8 position of the quinoline ring.

The most traditional method for preparing 8-aminoquinoline (B160924) involves the nitration of quinoline. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. wikipedia.org These isomers can be separated, and the 8-nitroquinoline is then reduced to 8-aminoquinoline. Common reducing agents for this transformation include tin powder in hydrochloric acid, or catalytic hydrogenation. wikipedia.org

Another route is the amination of an 8-haloquinoline, such as 8-chloroquinoline. wikipedia.org This can be achieved through nucleophilic aromatic substitution with ammonia or an ammonia equivalent, often requiring a catalyst. The Hartwig-Buchwald amination, a palladium-catalyzed cross-coupling reaction, is a powerful modern method for forming C-N bonds and has been successfully applied to synthesize 8-(benzyloxy)-5-aminoquinoline derivatives from 8-(benzyloxy)-5-bromoquinoline. researchgate.net This suggests its applicability for amination at the C8 position as well.

Chemical Reactivity and Transformation Pathways of 5 Benzyloxy Quinolin 8 Amine

Reactions Involving the Amino Group at Position 8

The primary amino group at the 8-position of the quinoline (B57606) ring is a key site for a variety of chemical modifications, including acylation, alkylation, condensation, and coupling reactions.

The nucleophilic nature of the primary amino group in 5-(benzyloxy)quinolin-8-amine allows it to readily undergo acylation reactions. Treatment with acylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base results in the formation of the corresponding N-acylated derivatives. researchgate.netyoutube.comresearchgate.netias.ac.in This transformation is crucial for the synthesis of various amide-containing quinoline compounds. For instance, the reaction with acetyl chloride in a brine solution under weakly basic conditions provides an environmentally benign method for this acylation. ias.ac.in

Alkylation of the amino group can be achieved using alkyl halides. youtube.comwikipedia.orglibretexts.orgmasterorganicchemistry.com However, these reactions often lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. masterorganicchemistry.com Therefore, careful control of reaction conditions is necessary to achieve selective mono-alkylation. Alternative methods, such as reductive amination, are often preferred for the controlled synthesis of N-alkylated quinoline derivatives.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetic Anhydride | N-acetylated quinoline |

| Acylation | Acetyl Chloride | N-acetylated quinoline |

| Alkylation | Alkyl Halide | N-alkylated quinoline |

The amino group of this compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases. A notable example of such a transformation is the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone followed by cyclization to form a new heterocyclic ring. nih.govrsc.orgisc.ac While direct examples with this compound are not extensively documented, its structural features make it a potential substrate for such cyclization reactions, leading to more complex fused-ring systems.

Furthermore, the amino group is amenable to modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. ias.ac.inresearchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between the amino group of the quinoline and various aryl halides or triflates, providing a powerful tool for the synthesis of N-aryl quinoline derivatives. The efficiency of this reaction is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligand. ias.ac.inorganic-chemistry.org

Transformations Associated with the Benzyloxy Group at Position 5

The benzyloxy group serves as a protecting group for the 5-hydroxy functionality and can be cleaved under specific conditions. It also has the potential to undergo nucleophilic substitution at the benzylic carbon.

A common and efficient method for the deprotection of the benzyloxy group is catalytic hydrogenation. researchgate.netnih.govmdpi.compatsnap.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The process involves the hydrogenolysis of the benzyl-oxygen bond to yield the corresponding 5-hydroxyquinolin-8-amine and toluene (B28343) as a byproduct. Studies on related 5-(N-substituted-anilino)-8-benzyloxyquinolines have demonstrated that this reduction proceeds smoothly to afford the desired 8-hydroxyquinoline (B1678124) derivatives. researchgate.net

Acid-catalyzed debenzylation is another viable strategy. nih.gov Treatment with a strong acid can facilitate the cleavage of the ether linkage, although this method may be less suitable for substrates containing acid-sensitive functional groups.

Table 2: Deprotection Strategies for the Benzyloxy Group

| Deprotection Method | Reagents | Byproduct |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Toluene |

| Acid-Catalyzed Cleavage | Strong Acid (e.g., HBr, HCl) | Benzyl (B1604629) Halide |

The benzylic carbon of the benzyloxy group is susceptible to nucleophilic attack, leading to the displacement of the quinolinoxy group. masterorganicchemistry.comchemistrysteps.comkhanacademy.orgyoutube.com This reactivity is attributed to the stability of the benzylic carbocation intermediate that can be formed during an S(_N)1-type reaction, or the accessibility of the benzylic carbon for an S(_N)2-type reaction. While this transformation is less common than deprotection, it offers a potential pathway for the introduction of other functional groups at the benzylic position.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring is an electron-deficient aromatic system, making electrophilic aromatic substitution reactions generally more challenging than on benzene. However, the presence of the electron-donating amino and benzyloxy groups in this compound activates the ring towards electrophilic attack. The directing effects of these substituents play a crucial role in determining the position of substitution. In the case of 8-substituted quinolines, electrophilic substitution typically occurs at the C5 and C7 positions. rsc.orgsemanticscholar.org

Nitration of the quinoline ring can be achieved using a mixture of nitric acid and sulfuric acid. stackexchange.commdpi.comresearchgate.netpw.edu.pl For 8-aminoquinoline (B160924) amides, visible-light-photocatalyzed nitration at the C5 position has been reported using copper(II) nitrate (B79036) as the nitro source. mdpi.comresearchgate.net This suggests that the nitration of this compound would likely proceed at an available position on the carbocyclic ring, influenced by the directing effects of the existing substituents.

Halogenation, such as bromination or chlorination, can also be performed on the quinoline ring. rsc.orgsemanticscholar.orgbeilstein-journals.orgnih.gov Metal-free, regioselective C5-halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acid as the halogen source. rsc.orgsemanticscholar.org This method offers a mild and efficient route to halogenated quinoline derivatives.

Sulfonation of the quinoline ring can be accomplished using fuming sulfuric acid. For instance, 8-hydroxyquinoline can be sulfonated to yield 8-hydroxyquinoline-5-sulfonic acid. evitachem.comsigmaaldrich.com This indicates that the 5-position is susceptible to electrophilic attack, and similar reactivity would be expected for this compound, potentially leading to sulfonation at an unoccupied position on the carbocyclic ring.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Typical Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 or C7 |

| Halogenation | Trihaloisocyanuric acid | C5 |

| Sulfonation | Fuming H₂SO₄ | C5 or C7 |

Coordination Chemistry and Metal Complexation of this compound

The coordination chemistry of quinoline derivatives is a vast and well-studied field, owing to their versatile applications in various domains, including catalysis, materials science, and medicinal chemistry. While specific research on the metal complexation of this compound is not extensively documented in publicly available literature, its coordination behavior can be inferred from the well-established chemistry of the 8-aminoquinoline (8AQ) scaffold and related substituted quinolines.

Investigation of Ligand Properties of the Quinoline Nitrogen and Amine Group

The 8-aminoquinoline moiety is a classic bidentate ligand, capable of forming stable five-membered chelate rings with a variety of metal ions. The coordination typically involves the lone pair of electrons on the quinoline nitrogen (a tertiary amine within an aromatic system) and the lone pair on the exocyclic primary amine group at the 8-position.

The quinoline nitrogen acts as a σ-donor, and its basicity is a crucial factor in determining the stability of the resulting metal complex. The electronic nature of substituents on the quinoline ring can significantly influence this basicity. The 5-benzyloxy group in this compound is expected to have a notable electronic effect. The benzyloxy group is generally considered to be electron-donating through resonance, which would increase the electron density on the quinoline ring system. This, in turn, would enhance the basicity of the quinoline nitrogen, making it a stronger Lewis base and thus a better ligand for metal coordination compared to unsubstituted 8-aminoquinoline.

The primary amine group at the 8-position is also a strong σ-donor. Its participation in chelation is vital for the formation of a stable complex. The geometry of the 8-aminoquinoline scaffold is pre-organized for chelation, leading to thermodynamically stable complexes.

Table 1: Expected Ligand Properties of this compound

| Functional Group | Role in Coordination | Expected Influence of 5-Benzyloxy Group |

| Quinoline Nitrogen | σ-donor, Lewis base | Increased basicity and coordinating ability due to the electron-donating nature of the benzyloxy group. |

| 8-Amine Group | σ-donor, forms a five-membered chelate ring with the quinoline nitrogen. | The primary amine's donor strength is largely retained, contributing to the stability of the metal complex. |

Synthesis and Structural Elucidation of Metal-Quinoline Complexes

A general synthetic route would involve dissolving this compound in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent.

The structural elucidation of such complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N bond in the quinoline ring and the N-H stretching and bending vibrations of the amine group upon coordination to a metal ion can provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). Shifts in the proton and carbon signals of the quinoline ring and the amine group upon complexation can indicate the coordination sites.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal ion. For complexes of 8-aminoquinoline derivatives, octahedral or square planar geometries are commonly observed, depending on the metal ion and the stoichiometry of the complex.

Based on studies of analogous 8-aminoquinoline derivatives, it is anticipated that this compound would form stable complexes with a range of transition metals. For instance, with divalent metal ions (M2+), complexes with a 1:2 metal-to-ligand ratio, [M(this compound)2]2+, are likely to form.

Table 2: Common Techniques for Structural Elucidation of Metal-Quinoline Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of coordinating functional groups (C=N, N-H). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of ligand structure and coordination in diamagnetic complexes. |

| UV-Visible Spectroscopy | Information on the electronic environment and geometry of the metal center. |

| Mass Spectrometry | Determination of molecular weight and stoichiometry. |

| X-ray Crystallography | Definitive three-dimensional structure, including bond lengths and angles. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Experimental ¹H and ¹³C NMR data for 5-(Benzyloxy)quinolin-8-amine are not available in the surveyed literature. A theoretical analysis suggests that the ¹H NMR spectrum would show distinct signals corresponding to the protons on the quinoline (B57606) core, the benzyloxy group's methylene (B1212753) protons (typically a singlet around 5.0-5.5 ppm), and the phenyl ring protons. The amino (-NH₂) protons would likely appear as a broad singlet. The ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with chemical shifts influenced by their electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

A specific IR spectrum for this compound has not been found in published research. Based on its structure, the IR spectrum would be expected to show characteristic absorption bands. Primary aromatic amines typically exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region. C-N stretching vibrations for aromatic amines are usually observed between 1250-1335 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.

Chromatographic Methods for Purity Assessment and Separation Science (e.g., TLC, HPLC)

While general chromatographic methods are used for quinoline derivatives, specific retention times (tR) from High-Performance Liquid Chromatography (HPLC) or retention factors (Rf) from Thin-Layer Chromatography (TLC) for this compound are not documented. Purity is often assessed using reverse-phase HPLC, where a high percentage area of the main peak (typically >95%) indicates a pure sample. nih.gov TLC on silica (B1680970) gel plates would be used to monitor reaction progress during synthesis, with visualization typically under UV light.

Elemental Analysis for Stoichiometric Composition Verification

Published results for the elemental analysis of this compound (Molecular Formula: C₁₆H₁₄N₂O) could not be located. This technique would be used to experimentally determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which would then be compared to the theoretical calculated values to confirm the compound's empirical formula and purity.

Computational Chemistry and Theoretical Investigations of 5 Benzyloxy Quinolin 8 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling of 5-(Benzyloxy)quinolin-8-amine focuses on understanding its three-dimensional structure and conformational flexibility, which are crucial for its chemical properties and interactions. The molecule's key rotatable bonds are around the ether linkage of the benzyloxy group and the C8-amino group bond.

Conformational analysis, often performed using molecular mechanics methods like MMP2 or quantum mechanical calculations, aims to identify the lowest-energy conformations (ground states) of the molecule. For this compound, the analysis would primarily investigate the spatial arrangement of the benzyloxy group relative to the quinoline (B57606) ring. The orientation of this group is influenced by steric hindrance and potential non-covalent interactions. Studies on similar substituted quinolines suggest that the molecule will adopt conformations that minimize steric clash between the bulky benzyloxy group and the adjacent protons on the quinoline core. chemrxiv.orgnih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Orientations |

|---|---|---|

| C4-C5-O-CH₂ | Defines the orientation of the benzyloxy group relative to the quinoline plane. | Orientations that minimize steric interactions with H4 and H6 protons. |

| C5-O-CH₂-C(phenyl) | Describes the rotation of the phenyl ring of the benzyl (B1604629) group. | Staggered conformations are generally favored. |

Note: This table represents typical parameters investigated in a conformational analysis. Actual values would be determined through specific computational studies.

Electronic Structure Calculations (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels)

Electronic structure calculations, commonly performed using Density Functional Theory (DFT), provide fundamental insights into the distribution of electrons within the molecule and its chemical reactivity. nih.gov Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, both the 8-amino group and the 5-benzyloxy group are electron-donating. chemrxiv.orgsmolecule.com Computational studies on similar quinoline derivatives show that such electron-donating substituents tend to raise the energy of the HOMO, making the molecule a better electron donor. researchgate.net The LUMO energy is generally less affected by these substitutions. researchgate.net The HOMO is expected to be localized primarily over the quinoline ring system and the amino group, while the LUMO is likely distributed across the fused aromatic rings.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.5 to -6.0 | Electron-donating ability, susceptibility to electrophilic attack. |

| E(LUMO) | -1.0 to -1.5 | Electron-accepting ability, susceptibility to nucleophilic attack. |

Note: These values are estimates based on typical DFT calculations (e.g., B3LYP/6-31G(d)) for similar aromatic amines and ethers. Actual values may vary depending on the level of theory and solvent model used. researchgate.netchemrxiv.org

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, theoretical studies can predict its behavior in various chemical reactions.

One relevant reaction is electrophilic aromatic substitution. The quinoline ring itself is deactivated towards electrophiles, but the presence of the strong electron-donating amino group and the activating benzyloxy group directs substitution to the benzene portion of the ring system. smolecule.com Computational models can calculate the electron density at each position, with predictions suggesting that positions 6 and 7 are the most likely sites for electrophilic attack. smolecule.com

Furthermore, computational studies can model complex, multi-step synthetic routes, such as the Hartwig-Buchwald amination used to synthesize related compounds. researchgate.net Such studies can explain observed product distributions by calculating the energies of competing reaction pathways. For instance, in the synthesis of related 8-(benzyloxy)-5-(piperidin-1-yl)quinoline, computational analysis of the reaction intermediates could clarify why the desired amination product is favored over a reduction side-product. researchgate.net The calculations would involve locating the transition state structures for both the reductive elimination (leading to the amine) and competing β-hydrogen elimination pathways, thereby predicting the energetic feasibility of each route. researchgate.netacs.org

Theoretical Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) studies use computational methods to correlate the chemical structure of a molecule with its physical properties. dergipark.org.tr By calculating a variety of molecular descriptors, QSPR models can predict properties that might be difficult or time-consuming to measure experimentally. For this compound, a theoretical QSPR study would not investigate biological activity but would focus on physicochemical properties.

These studies typically begin with a geometry optimization of the molecule using a method like DFT. dergipark.org.tr From the optimized structure, a wide range of descriptors are calculated. These can be categorized as electronic (e.g., dipole moment, polarizability), steric (e.g., molecular volume, surface area), and thermodynamic (e.g., heat capacity). researchgate.netdergipark.org.tr Multiple linear regression or machine learning algorithms are then used to build a mathematical model linking these descriptors to a specific property, such as boiling point, solubility, or refractive index. dergipark.org.tr

Table 3: Examples of QSPR Descriptors for this compound

| Descriptor Type | Descriptor Name | Predicted Value (Arbitrary Units) | Physical Property Correlation |

|---|---|---|---|

| Electronic | Dipole Moment | 2.0 - 2.5 D | Polarity, intermolecular interactions, solubility. |

| Electronic | Molecular Polarizability | ~30 ų | Refractive index, intermolecular forces. |

| Steric | Molecular Volume | ~250 ų | Density, transport properties. |

Note: The values are illustrative estimates based on the molecule's structure. Precise values would be generated from specific QSPR software and computational methods. dergipark.org.tr

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and confirmation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common and powerful application of computational chemistry. nih.gov

The process involves first obtaining an accurate, low-energy 3D structure of this compound through geometry optimization, often using DFT with a suitable functional (e.g., B3LYP) and basis set. idc-online.commdpi.com Subsequently, a specialized calculation, such as the Gauge-Including Atomic Orbital (GIAO) method, is performed on this geometry to compute the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). researchgate.net

These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (TMS). The predicted chemical shifts can be compared directly with experimental spectra. idc-online.com Such calculations are particularly useful for assigning complex spectra, distinguishing between isomers, or understanding how conformational changes affect the chemical environment of specific nuclei. mdpi.com While small deviations between calculated and experimental values are expected, the correlation is often excellent, with mean absolute errors typically below 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C2 | Quinoline ring, adjacent to N | ~150 |

| C4 | Quinoline ring | ~122 |

| C5 | Quinoline ring, attached to benzyloxy | ~155 |

| C8 | Quinoline ring, attached to amine | ~140 |

| C(benzylic CH₂) | Methylene (B1212753) bridge | ~70 |

Note: These are representative chemical shifts predicted based on DFT/GIAO calculations for similar structures. Actual predicted values will depend on the chosen computational level and solvent effects.

Advanced Research Applications of 5 Benzyloxy Quinolin 8 Amine and Its Derived Structures

Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules

5-(Benzyloxy)quinolin-8-amine serves as a crucial intermediate in multi-step organic syntheses, primarily due to the distinct reactivity of its functional groups. The benzyloxy group at the 8-position often acts as a protecting group for the hydroxyl functionality of 8-hydroxyquinoline (B1678124). This protection is essential to prevent unwanted side reactions during transformations at other positions of the quinoline (B57606) ring.

A key synthetic strategy involves starting with 5-bromo-8-hydroxyquinoline, which is first protected with a benzyl (B1604629) group to form 8-(benzyloxy)-5-bromoquinoline. researchgate.net This intermediate is then subjected to palladium-catalyzed coupling reactions, such as the Hartwig-Buchwald amination, to introduce various amino substituents at the 5-position. researchgate.netias.ac.in The choice of palladium source, ligands, and solvents is critical for optimizing the yield of the desired 5-amino-8-benzyloxyquinoline derivatives and minimizing side products like the debrominated 8-(benzyloxy)quinoline. researchgate.net

Once the desired modifications are made to the quinoline core, the benzyloxy group can be smoothly removed through catalytic hydrogenation to unveil the 8-hydroxyquinoline functionality, which is vital for many of the applications discussed below. ias.ac.in This synthetic sequence allows for the construction of a library of 5-substituted-8-hydroxyquinolines, which are precursors to complex metal complexes and functional materials. For instance, various 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives have been efficiently synthesized via this route, which are then reduced to the corresponding 8-hydroxyquinolines. ias.ac.in

Applications in Materials Science and Engineering

The unique electronic and chelating properties of the 8-aminoquinoline (B160924) scaffold, often accessed via debenzylation of this compound derivatives, make it highly suitable for applications in materials science.

Derivatives of 8-hydroxyquinoline, particularly metal complexes like tris-(8-hydroxyquinoline)aluminum (Alq3), are well-known materials in organic light-emitting diodes (OLEDs). researchgate.net Building on this, researchers have explored modified structures for use in other organic electronic devices, such as organic solar cells (OSCs).

Specifically, tris-(5-amino-8-hydroxyquinoline)aluminum complexes, synthesized from precursors derived from this compound, have been successfully employed as anode buffer layers in inverted organic solar cells. researchgate.netresearchgate.net In these devices, the buffer layer plays a critical role in facilitating efficient charge extraction from the photoactive layer to the anode. The introduction of electron-donating amino substituents at the 5-position of the hydroxyquinoline ligand elevates the highest occupied molecular orbital (HOMO) energy level of the resulting aluminum complex. researchgate.net This tuning of the energy levels helps to reduce the hole extraction barrier between the active layer (e.g., a P3HT:PCBM blend) and the anode (e.g., gold), leading to improved device performance. researchgate.net

Spectroscopic and electrochemical studies have confirmed that the 5-amino substitution directly correlates with the position of the HOMO levels, while the lowest unoccupied molecular orbital (LUMO) levels remain largely unaffected. researchgate.net Although these modified complexes may exhibit lower emission properties compared to the parent Alq3, their performance as charge-transporting buffer layers is significantly enhanced, demonstrating their potential in advanced OSC architectures. researchgate.net

| Device Parameter | Function of 5-Amino-8-hydroxyquinoline Derivative | Outcome | Reference |

| HOMO Energy Level | Introduction of electron-donating amino groups raises the HOMO level. | Reduced hole extraction barrier. | researchgate.net |

| Charge Transport | Acts as an efficient charge transporting buffer layer. | Improved charge extraction to the anode. | researchgate.netresearchgate.net |

| Device Efficiency | Facilitates better energy level alignment in inverted OSCs. | Enhanced power conversion efficiency. | researchgate.netnih.gov |

The 8-hydroxyquinoline core is a well-established chelating agent capable of binding with various metal ions. evitachem.com This property is central to its application in the design of chemical sensors. Derivatives of 8-aminoquinoline are particularly effective as fluorogenic chelators for zinc ions (Zn²⁺). mdpi.com The binding of the target ion to the quinoline ligand modulates its fluorescence properties, allowing for quantitative detection.

The synthesis of these sensors often leverages the this compound framework. The amine group can be further functionalized to create more complex receptor sites, enhancing the selectivity and sensitivity of the sensor. Upon debenzylation, the revealed 8-hydroxyl group, in concert with the quinoline nitrogen, forms a bidentate chelation site for the metal ion. This chelation event often leads to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF), which forms the basis of the sensing mechanism. mdpi.com The versatility of the synthetic routes starting from this compound allows for the creation of a diverse range of fluorescent probes tailored for specific analytical targets. evitachem.com

Exploration in Catalysis and Ligand Design for Metal-Mediated Transformations

The 8-aminoquinoline moiety is a privileged scaffold for ligand design in transition metal catalysis. The nitrogen atoms of the quinoline ring and the 8-amino group can act as a bidentate chelating ligand, forming stable complexes with a variety of metals. This chelating ability is exploited in two primary ways: as a directing group to control reaction selectivity and as a chiral ligand for asymmetric catalysis.

The 8-aminoquinoline group has been effectively used as a directing group in nickel-catalyzed C(sp³)–H functionalization reactions. chemrxiv.org By forming a cyclometalated intermediate, the catalyst is brought into close proximity to a specific C-H bond, enabling its selective activation and subsequent arylation.

Furthermore, chiral derivatives, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, have been employed as ligands in metal complexes for asymmetric transfer hydrogenation (ATH) of C=N bonds. mdpi.com These chiral diamine ligands, when complexed with metals like rhodium, create a chiral environment around the metal center, enabling the enantioselective reduction of substrates like dihydroisoquinolines to produce valuable chiral amines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com The modular synthesis, which can originate from precursors like this compound, allows for systematic tuning of the ligand's steric and electronic properties to optimize both reactivity and enantioselectivity. mdpi.com

Investigations into Surface Chemistry and Corrosion Inhibition Phenomena

Quinoline derivatives are widely recognized for their ability to inhibit the corrosion of metals, particularly mild steel, in acidic environments. imist.maresearchgate.netnajah.edu Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu This adsorption is facilitated by the presence of π-electrons in the aromatic system and heteroatoms (like nitrogen and oxygen) with lone pairs of electrons, which can interact with the vacant d-orbitals of the metal. ajchem-a.com

A study involving 5-((benzyloxy)methyl)quinolin-8-ol, a close structural analog of the debenzylated amine, demonstrated its efficacy as a corrosion inhibitor for mild steel in a 1.0 M HCl solution. imist.ma Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), revealed that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.ma The formation of a protective layer on the metal surface was confirmed by the increase in charge transfer resistance observed in EIS measurements. imist.ma At a concentration of 10⁻³ M, an inhibition efficiency of 94.2% was achieved, highlighting the significant protective capability of this molecular structure. imist.ma The adsorption of such quinoline derivatives on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. najah.edu

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type | Reference |

| 5-((benzyloxy)methyl)quinolin-8-ol | Mild Steel | 1.0 M HCl | 94.2 (at 10⁻³ M) | Mixed-Type | imist.ma |

| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate | Mild Steel | 1.0 M HCl | >80 (at 5x10⁻³ M) | Mixed-Type | najah.edu |

| 5-(azidomethyl)quinolin-8-ol | Mild Steel | 1.0 M HCl | 90 (at 5x10⁻³ M) | Mixed-Type | najah.edu |

Q & A

Q. What are the common synthetic routes for introducing the benzyloxy group at the 5-position of quinolin-8-amine derivatives?

The benzyloxy group can be introduced via nucleophilic aromatic substitution or alkylation. For example, reacting 8-hydroxyquinoline derivatives with benzyl bromide in the presence of a base like K₂CO₃ under reflux conditions in acetone or DMF facilitates substitution at the 5-position . Alternative methods include using microwave-assisted synthesis to enhance reaction efficiency, as seen in analogous quinoline derivatives . Purification often involves recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-(Benzyloxy)quinolin-8-amine?

Key techniques include:

- ¹H/¹³C NMR : To confirm the benzyloxy group's position and quinoline backbone structure. Aromatic protons typically appear between δ 7.0–8.5 ppm, while the benzyl methylene group resonates near δ 5.0–5.5 ppm .

- HPLC-MS : For assessing purity and molecular weight confirmation (e.g., expected [M+H]⁺ peak at m/z 265.3 for C₁₆H₁₃N₂O) .

- FT-IR : To identify functional groups like N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for assessing the bioactivity of this compound?

Initial screens should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound's potential interaction with active sites .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound during nucleophilic aromatic substitution?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .

- Catalysis : Adding catalytic KI or phase-transfer agents (e.g., TBAB) accelerates benzylation .

- Temperature control : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes while maintaining >80% yield .

Q. What strategies are employed to resolve contradictions in reported biological activity data for benzyloxy-substituted quinoline derivatives?

- Structural-activity relationship (SAR) studies : Systematically varying substituents (e.g., electron-withdrawing vs. donating groups) to isolate contributing factors .

- Assay standardization : Replicating experiments under identical conditions (e.g., pH, cell line passages) to minimize variability .

- Computational modeling : Molecular docking to predict binding modes and explain discrepancies in inhibitory potency across studies .

Q. How does the position of the benzyloxy substituent on the quinoline ring influence the compound's electronic properties and bioactivity?

- Electronic effects : Substituents at the 5-position (para to the amine) alter electron density, affecting hydrogen-bonding capacity and π-π stacking with biological targets. For example, 5-substituted derivatives show stronger enzyme inhibition than 7-substituted analogs due to optimized steric alignment .

- Bioactivity modulation : 5-Benzyloxy derivatives exhibit enhanced antimicrobial activity compared to 2- or 8-substituted quinolines, likely due to improved membrane penetration .

Q. What computational methods are utilized to predict the binding affinity of this compound with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger) : To simulate interactions with enzyme active sites (e.g., SARS-CoV-2 main protease) .

- QM/MM simulations : For detailed electronic structure analysis of ligand-receptor complexes .

- Pharmacophore modeling : To identify critical functional groups (e.g., amine, benzyloxy) responsible for target engagement .

Q. What are the key considerations in designing stability studies for this compound under various pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions to identify degradation pathways .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

- Light sensitivity : Store samples in amber vials at 4°C to prevent photodegradation, as quinoline derivatives are prone to UV-induced reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.